Methantheline bromide

Pharmacodynamics Clinical Pharmacology Anticholinergic Agents

Researchers requiring peripheral muscarinic blockade without CNS confounds face limited options among generic anticholinergics. Methantheline bromide addresses this gap with a quaternary ammonium structure that restricts blood-brain barrier penetration. • Dual mechanism: peripheral mAChR antagonism combined with significant ganglionic blockade, distinct from atropine or propantheline. • Fully characterized binding across hM1-hM5 (logKI 8.25-8.71) for rigorous in vitro reference use. • Validated PD marker: EC50 of 5.5 ng/mL for salivation reduction enables precise dose-response calibration.

Molecular Formula C21H26BrNO3
Molecular Weight 420.3 g/mol
CAS No. 53-46-3
Cat. No. B1676367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethantheline bromide
CAS53-46-3
SynonymsMethantheline Bromide;  Banthine;  Dixamone bromide;  Methanthelinium bromide;  Frenogastrico;  Asabaine;  dixamon;  bromide methantheline;  methantheline bromide;  Vagantin; 
Molecular FormulaC21H26BrNO3
Molecular Weight420.3 g/mol
Structural Identifiers
SMILESCC[N+](C)(CC)CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13.[Br-]
InChIInChI=1S/C21H26NO3.BrH/c1-4-22(3,5-2)14-15-24-21(23)20-16-10-6-8-12-18(16)25-19-13-9-7-11-17(19)20;/h6-13,20H,4-5,14-15H2,1-3H3;1H/q+1;/p-1
InChIKeyPQMWYJDJHJQZDE-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow to orange Solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Methantheline Bromide Baseline Profile


Methantheline bromide (CAS 53-46-3) is a synthetic quaternary ammonium antimuscarinic agent, first approved by the FDA in 1951 . It functions primarily as a competitive antagonist at muscarinic acetylcholine receptors [1]. Its quaternary ammonium structure limits its ability to cross the blood-brain barrier, thereby reducing the incidence of central nervous system-related side effects compared to tertiary amine anticholinergics [2]. This physicochemical property is a foundational differentiator for applications where peripheral selectivity is paramount.

Peripheral selectivity
Quaternary ammonium limits CNS penetration
Target engagement
Competitive muscarinic receptor antagonist
Study context
Supports ganglionic vs. postganglionic blockade research

Why Substituting Methantheline Bromide Fails


The antimuscarinic drug class is highly heterogeneous in terms of receptor subtype selectivity, ganglionic versus postganglionic activity, and pharmacokinetic profile. Methantheline bromide cannot be generically substituted with other antimuscarinics, such as atropine or propantheline, due to quantifiable differences in these critical parameters. Specifically, methantheline exhibits a distinct dual mechanism involving significant ganglionic blockade in addition to its peripheral muscarinic antagonism, a profile not shared equally across all class members [1]. Furthermore, direct comparative clinical data demonstrate that methantheline's pharmacodynamic (PD) effects are both stronger and longer-lasting than those of atropine, which is a direct consequence of its unique pharmacokinetic (PK) and receptor-binding properties [2].

Target (Methantheline)
Dual ganglionic / muscarinic blockade profile reported
Mechanism may differ from pure muscarinic agents
Class comparators
PD effect duration and receptor subtype selectivity may shift
Atropine or propantheline not interchangeable

Methantheline Bromide Evidence Comparator Guide


Antimuscarinic Potency & Duration vs. Atropine

In a randomized, controlled, head-to-head clinical study in healthy subjects (N=12), the antimuscarinic effects of methantheline bromide (100 mg) were directly compared to those of atropine sulfate (1.0 mg). The study found that the effects of methantheline were both stronger in magnitude and persisted longer than those of atropine [1].

PD potency vs. atropine
Head-to-head
Methantheline Stronger and longer-lasting antimuscarinic effects
Atropine Weaker and shorter-lasting antimuscarinic effects
Reported PD duration context; supports endpoint duration interpretation
N=12 healthy subjects; 100 mg vs 1.0 mg single oral dose
Pharmacodynamics Clinical Pharmacology Anticholinergic Agents

M1-M5 Muscarinic Receptor Binding Affinities

A 2018 study precisely characterized methantheline bromide's binding affinity (logKI) at all five human muscarinic acetylcholine receptor subtypes (hM1-hM5) in comparison to the classical antagonist N-methylscopolamine (NMS) [1]. The data show subtype-specific binding with affinities ranging from logKI 8.25 to 8.71.

M1-M5 binding (logKI)
Head-to-head
hM1: 8.68 ± 0.14; hM2: 8.27 ± 0.07; hM3: 8.71 ± 0.15; hM4: 8.25 ± 0.11; hM5: 8.58 ± 0.07
Supports subtype selectivity interpretation in vitro
Competitive binding model; NMS radioligand used
Receptor Pharmacology Binding Affinity Muscarinic Receptors

Pharmacokinetic Profile and Duration of Action

Clinical pharmacokinetic (PK) analysis revealed methantheline's absorption and elimination parameters. Following a 100 mg oral dose, it reached a maximum plasma concentration (Cmax) of approximately 25 ng/mL after 2.5-3 hours and was eliminated with an apparent half-life of approximately 2 hours [1].

PK profile
Method context
Cmax ~25 ng/mL; Tmax 2.5–3 h; t1/2 ~2 h (100 mg oral)
Supports exposure-response model interpretation
EC50 salivation 5.5 ng/mL; N=12
Pharmacokinetics Bioavailability ADME

Dual Mechanism of Action: Ganglionic Blockade vs. Pure Muscarinic Antagonists

Methantheline bromide is distinguished from many other antimuscarinics by its significant action at autonomic ganglia, where it blocks nicotinic acetylcholine receptors in addition to its peripheral muscarinic effects [1]. This dual mechanism provides a broader inhibition of parasympathetic neurotransmission.

Ganglionic blockade
Class-level
Methantheline Nicotinic ganglionic + muscarinic postganglionic block
Class comparators Primarily postganglionic muscarinic block
Reported dual mechanism; supports ganglionic transmission assay context
Pharmacological profiling; qualitative differentiation
Mechanism of Action Autonomic Ganglia Nicotinic Receptors

Methantheline Bromide Application Scenarios


Long-Acting Antimuscarinic in Clinical Research

For clinical studies investigating conditions like overactive bladder syndrome or hyperhidrosis, methantheline bromide offers a validated option with a longer duration of action and stronger effect than atropine, as demonstrated in direct head-to-head trials [1]. Its well-defined EC50 for reducing salivation (5.5 ng/mL) provides a reliable PD marker for dose-response studies [1].

Receptor Pharmacology & Binding Studies

Researchers conducting in vitro studies on human muscarinic receptor subtypes (M1-M5) can utilize methantheline bromide as a reference antagonist with precisely characterized binding affinities (logKI values) across all five subtypes [2]. This dataset enables direct comparisons and supports the interpretation of functional assays.

Autonomic Ganglionic Transmission Studies

Methantheline bromide is a valuable tool for investigating the physiological and pharmacological roles of autonomic ganglia due to its dual mechanism of action, which includes significant ganglionic blockade [3]. This is a key point of differentiation from classical muscarinic antagonists like atropine, which act primarily at the postganglionic junction.

Application
Selection Property
Validation Focus
Antimuscarinic endpoint studies
Reported PD effect duration context
Salivation reduction EC50 / exposure-response modeling
Receptor binding research
Subtype binding affinity profile (M1–M5)
Competitive binding assay interpretation
Autonomic ganglia mechanism studies
Ganglionic blockade differentiation
Nicotinic vs. muscarinic transmission assay context

Technical Documentation Hub

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